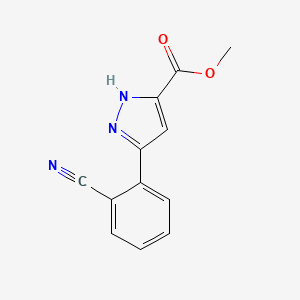

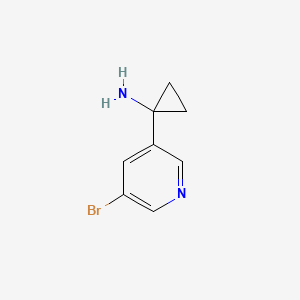

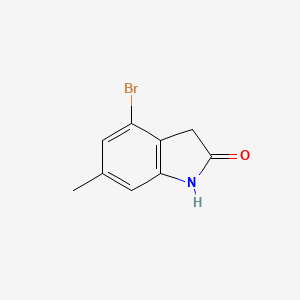

3-(2-氰基苯基)-1H-吡唑-5-羧酸甲酯

描述

The compound “methyl 2-(2-cyanophenyl)acetate” is a related compound . It has a molecular weight of 175.19 and its IUPAC name is methyl (2-cyanophenyl)acetate .

Synthesis Analysis

A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst in good yields .Molecular Structure Analysis

The molecular structure of a related compound, 2-cyanophenyl phenacyl ether, has been determined by single crystal X-ray diffraction study .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Physical And Chemical Properties Analysis

The related compound “methyl (2-cyanophenyl)acetate” has a density of 1.1±0.1 g/cm3, a boiling point of 273.8±15.0 °C at 760 mmHg, and a flash point of 123.7±7.1 °C .科学研究应用

结构和理论研究

结构分析和光谱学结构、光谱和理论研究揭示了吡唑衍生物的重要见解。例如,对 5-甲基-1-苯基-1H-吡唑-4-羧酸(与 3-(2-氰基苯基)-1H-吡唑-5-羧酸甲酯密切相关的衍生物)的研究,利用了实验和理论方法的结合,包括核磁共振、傅里叶变换红外光谱和密度泛函理论 (DFT)。这些研究不仅提供了结构细节,还探索了分子性质,如 HOMO-LUMO 能级,增强了我们对分子内电子跃迁的理解 (Viveka 等人,2016)。

晶体结构合成5-羟基-1-苯基-1H-吡唑-3-羧酸甲酯(另一种相关化合物)通过一锅两组分反应合成,并对其晶体结构进行了细致分析,提供了有关其分子排列的宝贵信息 (Saeed 等人,2012)。

化学反应和性质

缓蚀吡唑衍生物已被研究其作为缓蚀剂的潜力。一项具体研究评估了某些吡唑化合物在降低盐酸中钢的腐蚀速率方面的效率。研究结果表明具有很高的缓蚀效率,为在腐蚀是一个问题的情况下考虑这些化合物在工业应用中提供了依据 (Herrag 等人,2007)。

热重排已经观察到吡唑衍生物的热范阿尔芬-赫特尔重排涉及分子内特定基团的区域选择性迁移,从而形成芳香的 1H-吡唑体系。了解这些热行为和重排对于合成新的化学实体至关重要 (Vasin 等人,2016)。

生物学应用

细胞毒性和抗癌潜力吡唑和吡唑并[1,5-a]嘧啶衍生物的合成和表征已经进行,以评估它们对癌细胞的细胞毒活性。此类研究是开发潜在抗癌药物和了解它们在细胞水平上的相互作用的基础 (Hassan 等人,2014)。

配位配合物和晶体结构已经探索了由吡唑二羧酸衍生物合成的配位配合物,产生了单核螯合物配合物。研究这些配合物的晶体结构可以深入了解它们在催化和材料科学等各个领域的潜在应用 (Radi 等人,2015)。

作用机制

While specific information on the mechanism of action for “methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate” was not found, related compounds have been studied. For example, a series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives showed excellent inhibitory activity against MCF-7 and A-549 cell lines .

安全和危害

未来方向

属性

IUPAC Name |

methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHGIEBTMSZERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B1375506.png)

![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)

![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)

![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1375522.png)